molecular formula C6H12ClNO B1320317 Ethyl cyclopropanecarbimidate hydrochloride CAS No. 63190-44-3

Ethyl cyclopropanecarbimidate hydrochloride

Cat. No. B1320317
CAS RN: 63190-44-3
M. Wt: 149.62 g/mol
InChI Key: SGEMMELRMUVIHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, nitrogen-substituted methylenecyclopropanes have been prepared using a strain-driven Overman rearrangement of cyclopropenylmethyl trichloroacetimidates, which proceeds at room temperature without the need for a transition-metal catalyst . Additionally, ethyl-2-(2-chloroethyl)acrylate has been used as a versatile α-cyclopropylester cation synthon, reacting efficiently with different nucleophiles through Michael addition followed by intramolecular capture of the incipient ester enolate to afford functionalized cyclopropane esters . These methods highlight the potential pathways that could be adapted for the synthesis of ethyl cyclopropanecarbimidate hydrochloride.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the three-membered ring, which imparts strain and reactivity to these compounds. The synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones via a catalyst-free cyclopropanation using ethyl diazoacetate demonstrates the ability to create complex structures with cyclopropane rings, which are highly diastereoselective . This indicates that the molecular structure of ethyl cyclopropanecarbimidate hydrochloride would likely exhibit similar strain and reactivity, influencing its chemical behavior.

Chemical Reactions Analysis

Cyclopropane derivatives participate in various chemical reactions due to their strained ring system. For example, cyclopropenylmethyl trichloroacetimidates undergo hydrolytic ring-opening reactions to form allenylcarbinols . Ethyl cyclopropylidene acetate and analogs, prepared by an acid-catalyzed Wittig reaction, are used in double Michael reactions to yield spirocyclopropyl substituted bicyclo[2.2.2]octanes . These reactions showcase the reactivity of cyclopropane rings and provide a basis for understanding the potential reactions of ethyl cyclopropanecarbimidate hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The bimodal molecular weight distribution of polymers obtained from the cationic polymerization of N-vinylcarbazole initiated by ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate suggests that the cyclopropane moiety can affect polymerization behavior . The preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involves specific reactions that are sensitive to the cyclopropane ring's position and substitution pattern . These insights into the properties of cyclopropane derivatives can help infer the properties of ethyl cyclopropanecarbimidate hydrochloride, such as reactivity, solubility, and stability.

Safety And Hazards

ECCH is considered to be a hazardous chemical, and it should be handled with caution . It can cause irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed . It should be stored in a cool, dry, and well-ventilated area .

properties

IUPAC Name

ethyl cyclopropanecarboximidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-8-6(7)5-3-4-5;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEMMELRMUVIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601787
Record name Ethyl cyclopropanecarboximidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl cyclopropanecarbimidate hydrochloride

CAS RN

63190-44-3
Record name Ethyl cyclopropanecarboximidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl cyclopropanecarboximidate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A steady stream of HCl gas was slowly passed through a solution of cyclopropancarbonitril (25 g, 373 mmol) in EtOH (17.2 ml). After 15 h the reaction mixture was cooled to 0° C. and diethylether was added dropwise. The precipitated title compound was filtered and obtained as a colourless crystalline material (32.9 g, 220 mmol, 59%). MS: m/e=112.2 (M−H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
17.2 mL
Type
solvent
Reaction Step Four
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SB Inturi, B Kalita, AJ Ahamed - Tetrahedron Letters, 2016 - Elsevier
… Reaction between equimolar ratios of ethyl cyclopropanecarbimidate hydrochloride (3a) and benzimidamide hydrochloride (1a) using 4 equiv of I 2 and 4 equiv of Cs 2 CO 3 in o-DCB …
Number of citations: 15 www.sciencedirect.com
H Yoon, I Shin, Y Nam, ND Kim, KB Lee… - European journal of …, 2017 - Elsevier
Activating mutations of REarrange during Transfection (RET) kinase frequently occur in human thyroid and lung cancers. An enormous effort has been devoted to discover potent and …
Number of citations: 18 www.sciencedirect.com
AV Komkov, MA Kozlov, AS Dmitrenok… - Chemistry of …, 2021 - Springer
… A solution of K2CO3 (4.58 g, 33.0 mmol) in H 2 O (25 ml) was added to a suspension of ethyl cyclopropanecarbimidate hydrochloride (3.00 g, 22.0 mmol) in Et 2 O (25 ml); the mixture …
Number of citations: 6 link.springer.com
S Hou, X Yang, Y Yang, Y Tong, Q Chen, B Wan… - European journal of …, 2021 - Elsevier
… In Scheme 9, the reaction of m-bromophenyl hydrazine 19-a with ethyl cyclopropanecarbimidate hydrochloride and trimethyl orthoformate generated intermediate 19-b. Compound 19 …
Number of citations: 5 www.sciencedirect.com
S Hou, X Yang, Y Yang, Y Tong, Q Chen, B Wan, R Wei… - isribinhibitor.com
… In Scheme 9, the reaction of m-bromophenyl hydrazine 19-a with ethyl cyclopropanecarbimidate hydrochloride and trimethyl orthoformate generated intermediate 19-b. Compound 19 …
Number of citations: 0 isribinhibitor.com

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